molecular formula C17H11NO5 B2495230 N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477555-60-5

N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2495230
CAS No.: 477555-60-5
M. Wt: 309.277
InChI Key: KUJCILOXHFIDGS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .

Mode of Action

It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis . Disruption of these pathways can lead to the death of cancer cells.

Result of Action

The compound’s action results in cell cycle arrest and apoptosis in cancer cells . This means that the compound prevents the cells from dividing and promotes their programmed death, thereby potentially inhibiting the growth of cancer.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide are largely determined by its interactions with various biomolecules. It has been found to interact with a range of enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions

Cellular Effects

N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-oxo-4H-chromene-3-carboxylic acid, followed by amide formation using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Comparison with Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features that contribute to its potent biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5/c19-16-11-3-1-2-4-13(11)21-8-12(16)17(20)18-10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJCILOXHFIDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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